molecular formula C15H19NO3S B2876146 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide CAS No. 1396809-60-1

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide

Cat. No.: B2876146
CAS No.: 1396809-60-1
M. Wt: 293.38
InChI Key: ZZRZCVOXLFSDKR-UHFFFAOYSA-N
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Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .


Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Scientific Research Applications

Thermal Decomposition and Rearrangement

The study of O-acyl-N-[2-(methylthio)benzoyl]-N-t-butylhydroxylamines provides insight into the thermal decomposition and rearrangement of similar compounds, including N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide. The thermal decomposition process involves the formation of various products through Pummerer type reactions, highlighting the compound's potential in synthesizing new chemical entities (Uchida, Kobayashi, & Kozuka, 1981).

Cholinesterase Inhibitory Activity

Research on benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives demonstrates their efficacy as cholinesterase inhibitors, suggesting that this compound may serve a similar role in the development of treatments for conditions like Alzheimer's disease (Abedinifar et al., 2018).

5-Lipoxygenase Inhibitory Activities

Studies on 2-substituted benzofuran hydroxyamic acids as analogs of this compound show potent inhibitory activity against the 5-lipoxygenase enzyme, indicating potential applications in treating inflammatory diseases (Ohemeng et al., 1994).

CCR5 Antagonist Synthesis

The development of methods for synthesizing orally active CCR5 antagonists, including derivatives of benzofuran-2-carboxamide, highlights the compound's potential in HIV treatment and prevention strategies (Ikemoto et al., 2005).

Drug Metabolism and Disposition

Research on the disposition and metabolism of novel orexin receptor antagonists related to benzofuran-2-carboxamides, including studies on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, informs our understanding of the pharmacokinetics and metabolic pathways of these compounds in human subjects (Renzulli et al., 2011).

Future Directions

Benzofuran scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this field will bring innovative pharmaceutical developments with a considerable spectrum of use .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-15(18,7-8-20-2)10-16-14(17)13-9-11-5-3-4-6-12(11)19-13/h3-6,9,18H,7-8,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRZCVOXLFSDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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